2-Bromohexadecanoic acid

Descripción general

Descripción

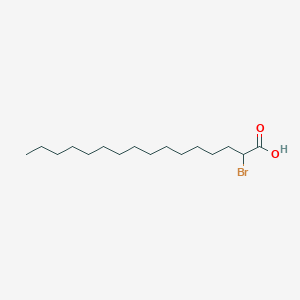

2-Bromohexadecanoic acid, also known as 2-bromopalmitic acid, is a brominated fatty acid derivative. It is a synthetic compound widely used in biochemical research due to its ability to inhibit palmitoylation, a post-translational modification of proteins. This compound has a molecular formula of C16H31BrO2 and a molecular weight of 335.32 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromohexadecanoic acid can be synthesized through the bromination of hexadecanoic acid (palmitic acid). The typical synthetic route involves the following steps:

Bromination: Hexadecanoic acid is dissolved in a suitable solvent such as chloroform or carbon tetrachloride. Bromine is then added dropwise to the solution under controlled temperature conditions, usually around 0-5°C, to prevent over-bromination.

Purification: The reaction mixture is washed with water and sodium bisulfite solution to remove excess bromine. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain crude this compound.

Recrystallization: The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Bromination: Large quantities of hexadecanoic acid are brominated using industrial reactors with efficient cooling systems to maintain the desired temperature.

Continuous Purification: The reaction mixture is continuously washed and purified using automated systems to ensure high purity and yield.

Crystallization and Drying: The purified product is crystallized and dried using industrial-grade equipment to obtain the final product in bulk quantities.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromohexadecanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of hexadecanoic acid.

Esterification Reactions: this compound can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.

Major Products:

Substitution: Various substituted hexadecanoic acid derivatives.

Reduction: Hexadecanoic acid.

Esterification: Hexadecanoic acid esters.

Aplicaciones Científicas De Investigación

Chemo-immunotherapy Applications

2-Bromohexadecanoic acid has been utilized in the development of bioactive fatty acid analog-derived hybrid nanoparticles aimed at enhancing chemo-immunotherapy for carcinoma treatment. This approach shows promise in cancer therapy by potentially reducing reliance on antibodies, thereby simplifying treatment protocols (Tan et al., 2023) .

Drug Target Identification for Viral Infections

The compound has been investigated as an inhibitor in the treatment of viral infections, particularly for its role against SADS-CoV. Studies indicate that 2-bromopalmitate can suppress viral replication, suggesting its utility in antiviral drug development (Luo et al., 2021) .

Cancer Therapy Enhancement

Research has demonstrated that this compound enhances the sensitivity of osteosarcoma cells to adriamycin-induced apoptosis. This effect is mediated through the modulation of CHOP (C/EBP homologous protein), indicating its potential as a therapeutic agent in cancer treatment (Xu et al., 2019) .

Palmitoylation Inhibition

One of the most notable applications of this compound is as an irreversible inhibitor of palmitoylation. This inhibition provides insights into protein modifications and their implications in various diseases. The compound has been profiled for its ability to inhibit palmitoylation processes, which are critical in cellular signaling and protein function (Davda et al., 2013) .

Membrane Protein Localization Studies

In cellular biology, this compound has been used to study the localization of membrane proteins, such as the androgen receptor in Sertoli cells. By inhibiting palmitoylation, it helps elucidate the mechanisms behind protein translocation and signaling pathways (Deng et al., 2017) .

Table 1: Summary of Research Applications of this compound

| Application Area | Description | Reference |

|---|---|---|

| Chemo-immunotherapy | Development of hybrid nanoparticles for cancer treatment without antibodies | Tan et al., 2023 |

| Viral Infections | Inhibition of SADS-CoV replication | Luo et al., 2021 |

| Cancer Therapy | Sensitization of osteosarcoma cells to adriamycin-induced apoptosis | Xu et al., 2019 |

| Palmitoylation Inhibition | Irreversible inhibition leading to insights into protein modifications | Davda et al., 2013 |

| Membrane Protein Localization | Study of androgen receptor localization in Sertoli cells | Deng et al., 2017 |

Metabolic Studies

In metabolic research, this compound has been employed to investigate fatty acid oxidation and glucose uptake mechanisms. Its role as a non-metabolizable analog allows researchers to explore metabolic pathways without interference from normal fatty acid metabolism (Selleckchem, n.d.) .

Mecanismo De Acción

2-Bromohexadecanoic acid exerts its effects primarily by inhibiting the enzyme palmitoyltransferase, which is responsible for the palmitoylation of proteins. This inhibition occurs through the covalent modification of the enzyme’s active site, preventing the transfer of palmitoyl groups to target proteins. This disruption affects various cellular processes, including signal transduction, protein trafficking, and membrane dynamics .

Comparación Con Compuestos Similares

Hexadecanoic Acid (Palmitic Acid): The parent compound, lacks the bromine atom and does not inhibit palmitoylation.

2-Chlorohexadecanoic Acid: Similar structure but with a chlorine atom instead of bromine, also used in biochemical studies.

2-Iodohexadecanoic Acid: Contains an iodine atom, used for similar purposes but with different reactivity and potency.

Uniqueness: 2-Bromohexadecanoic acid is unique due to its specific inhibition of palmitoylation, making it a valuable tool in studying the role of this modification in various biological processes. Its bromine atom provides distinct reactivity compared to other halogenated derivatives, offering unique insights into enzyme inhibition and protein modification.

Actividad Biológica

2-Bromohexadecanoic acid, also known as 2-bromopalmitate, is a synthetic fatty acid analog that has garnered attention for its diverse biological activities, particularly as a non-selective inhibitor of lipid metabolism and protein S-palmitoylation. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

This compound acts primarily by inhibiting the activity of palmitoyltransferases (PATs), which are responsible for the covalent attachment of palmitate to proteins. This inhibition disrupts various cellular processes, including lipid metabolism and protein trafficking. The compound irreversibly binds to cysteine residues in the active sites of these enzymes, leading to a reduction in protein palmitoylation and subsequent alterations in cellular signaling pathways .

Inhibition of Lipid Metabolism

Research indicates that this compound significantly inhibits lipid metabolism by affecting various enzymes involved in fatty acid processing. It has been shown to block β-oxidation and inhibit mono-, di-, and triacylglycerol transferases at sub-millimolar concentrations . This non-selective inhibition can lead to reduced energy production in cells reliant on fatty acids.

Effects on Cancer Cell Lines

In vitro studies demonstrate that this compound does not affect the viability of HepG2 cells (a liver cancer cell line) but significantly reduces palmitate-induced cancer stem cell (CSC) sphere formation at concentrations ranging from 75 to 150 µM. This suggests its potential role in inhibiting cancer cell proliferation and stemness by targeting lipid-induced signaling pathways .

Table 1: Effects on HepG2 Cells

| Concentration (µM) | Viability | CSC Sphere Formation |

|---|---|---|

| 25 | No effect | No effect |

| 50 | No effect | Decreased |

| 75 | No effect | Significant decrease |

| 150 | No effect | Significant decrease |

Impact on Cell Pyroptosis

In HeLa cells, pretreatment with this compound at a concentration of 50 µM significantly inhibited TNFα+CHX-induced pyroptosis without affecting apoptosis. This highlights its potential as a therapeutic agent in inflammatory diseases where pyroptosis plays a critical role .

Case Studies

- Inhibition of Toxoplasma gondii Motility : A study demonstrated that treatment with this compound affected the motility of T. gondii tachyzoites. At concentrations of 50 µM and above, there was a notable increase in the length and complexity of trails left by the parasites, indicating altered gliding motility due to disrupted palmitoylation of cytoskeletal proteins .

- Effects on Immune Response : Another investigation revealed that treatment with 100 µM of this compound inhibited the downregulation of MHC-I molecules by MIR2, a protein involved in immune evasion by pathogens. This suggests that palmitoylation plays a crucial role in modulating immune responses, potentially making this compound relevant in immunological research .

Propiedades

IUPAC Name |

2-bromohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRAYRYQQAXQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037734 | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18263-25-7 | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18263-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018263257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EI4G5X28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.